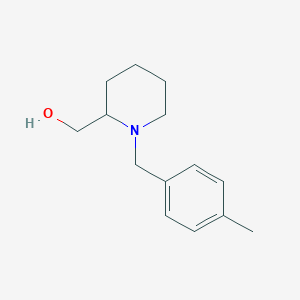

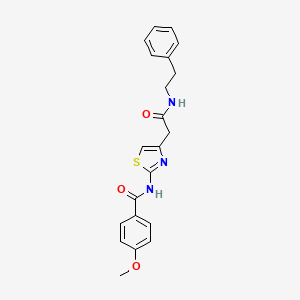

2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TAK-659 and is primarily used as a research tool to investigate the mechanism of action, biochemical, and physiological effects of different drugs.

Scientific Research Applications

Inhibition of Parasite Enzymes and Antimycobacterial Activity : One study synthesized analogues similar to 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide, finding them to be selective inhibitors of parasite enzymes, useful in treating sleeping sickness (Calenbergh et al., 1994). Another study developed derivatives of thiophene-3-carboxamide showing antimycobacterial activity, potentially useful against Mycobacterium tuberculosis (Nallangi et al., 2014).

Antiviral Properties : Derivatives of thiophene-3-carboxamide have been studied for their potential as antiviral agents. For instance, furan-carboxamide derivatives demonstrated inhibitory activity against influenza A H5N1 virus (Yongshi et al., 2017).

Chemical and Material Sciences Applications : Studies have explored the use of similar compounds in chemical applications such as corrosion inhibition for carbon steel (Fouda et al., 2020) and in the synthesis of novel metal-organic frameworks with potential applications in sensing and magnetism (Wang et al., 2016).

Pharmacological and Biological Research : The synthesis and evaluation of thiophene derivatives for various biological activities, such as antiproliferative, antiarrhythmic, and serotonin antagonist activities, have been a focus of several studies (Ghorab et al., 2013); (Amr et al., 2010).

Cancer Research : Some derivatives have been shown to possess antiproliferative activity against cancer cell lines, offering a potential avenue for cancer treatment research (Jiao et al., 2009).

Mechanism of Action

Target of Action

Thiophene derivatives, a broader class to which this compound belongs, have been known to exhibit diverse biological activities . They have been studied for their potential pharmacological activities, including anti-inflammatory , antimicrobial , and antitumor properties .

Mode of Action

A related compound, a novel thiophene-3-carboxamide analog of annonaceous acetogenins, has been shown to exhibit antitumor activity via inhibition of mitochondrial complex i . This suggests that 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

This inhibition can disrupt the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species, which can induce cell death .

Pharmacokinetics

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Result of Action

The inhibition of mitochondrial complex i, as seen in related compounds, can lead to a decrease in atp production and an increase in reactive oxygen species, which can induce cell death .

properties

IUPAC Name |

2-[(2,5-dimethoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-19-8-3-4-11(20-2)10(7-8)13(18)16-14-9(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDISCZCTFGDJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/no-structure.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)

![Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2866189.png)

![3-[(2-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2866190.png)

![4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2866193.png)

![N-(benzo[b]thiophen-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2866197.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2866199.png)

![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)

![2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide](/img/structure/B2866207.png)